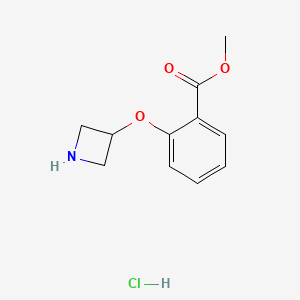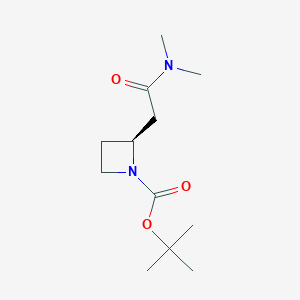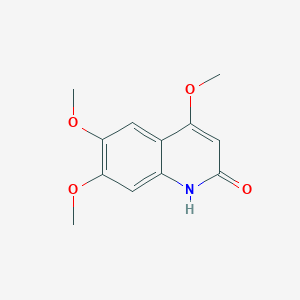![molecular formula C14H13N3O B11871755 [1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro- CAS No. 87699-07-8](/img/structure/B11871755.png)
[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is a complex organic compound that has garnered attention in recent years due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinoquinoline core and two nitrile groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the oxazinoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its use as a potential therapeutic agent against various diseases.
作用機序
The mechanism by which 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antiviral activity .
類似化合物との比較
Similar Compounds
1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine: This compound shares a similar oxazinoquinoline core but differs in its substituents.
1,2,4-triazolo[4,3-a]quinoxalines: These compounds have a triazoloquinoxaline core, which is structurally related but distinct from the oxazinoquinoline core.
Uniqueness
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
87699-07-8 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline-5,5-dicarbonitrile |
InChI |
InChI=1S/C14H13N3O/c15-9-14(10-16)7-11-3-1-2-4-12(11)17-5-6-18-8-13(14)17/h1-4,13H,5-8H2 |
InChIキー |
UXUHBAJNXXFZAY-UHFFFAOYSA-N |
正規SMILES |
C1COCC2N1C3=CC=CC=C3CC2(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)




![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)




![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)

![2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11871748.png)
![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)
